2-(Propan-2-yl)pent-4-ynal
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Overview
Description
2-(Propan-2-yl)pent-4-ynal is an organic compound with the molecular formula C8H12O. It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and an aldehyde group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)pent-4-ynal can be achieved through various methods. One common approach involves the reaction of an appropriate alkyne with an aldehyde under specific conditions. For example, the compound can be synthesized by the reaction of 2-butyne with isobutyraldehyde in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)pent-4-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Propan-2-yl)pent-4-ynoic acid.
Reduction: 2-(Propan-2-yl)pent-4-enal or 2-(Propan-2-yl)pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Propan-2-yl)pent-4-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)pent-4-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yl)pent-4-enoic acid
- 2-(Propan-2-yl)pent-4-enal
- 2-(Propan-2-yl)pentane
Uniqueness
2-(Propan-2-yl)pent-4-ynal is unique due to the presence of both an alkyne and an aldehyde group in its structure. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62242-16-4 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-propan-2-ylpent-4-ynal |
InChI |
InChI=1S/C8H12O/c1-4-5-8(6-9)7(2)3/h1,6-8H,5H2,2-3H3 |
InChI Key |
DCLXQTDMLSLMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC#C)C=O |
Origin of Product |
United States |
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